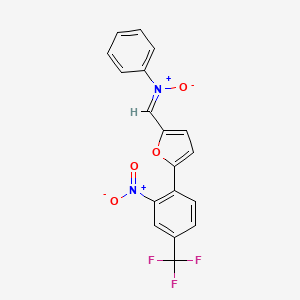

1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide

Description

This compound is a nitro-substituted furan derivative featuring a trifluoromethyl group at the para position of the phenyl ring and a methanimine oxide moiety linked to an N-phenyl group. Its structural complexity arises from the interplay of electron-withdrawing groups (nitro, trifluoromethyl) and the conjugated furan-methanimine system, which likely influences its electronic properties and reactivity.

Synthesis:

The synthesis of such compounds typically involves multi-step reactions. For example, furan derivatives are often synthesized via Meerwein arylation (as seen in structurally related compounds like methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) . Methanimine oxide formation may follow protocols similar to those used for N-(furan-2-yl)-1-(5-substituted phenyl)methanimines, where condensation between amines and aldehydes is catalyzed by H₂SO₄ under reflux conditions .

Properties

IUPAC Name |

1-[5-[2-nitro-4-(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N2O4/c19-18(20,21)12-6-8-15(16(10-12)23(25)26)17-9-7-14(27-17)11-22(24)13-4-2-1-3-5-13/h1-11H/b22-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQBCHWUKOMOLA-JJFYIABZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=CC2=CC=C(O2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/[N+](=C/C2=CC=C(O2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])/[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, often using reagents like trifluoromethyl iodide in the presence of a radical initiator.

Formation of the Methanimine Oxide: The final step involves the condensation of the furan derivative with N-phenylmethanimine oxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key analogs include:

1-(Furan-2-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methanimine (Fa) :

- Differs by replacing the nitro and trifluoromethyl groups with a phenyl-1,3,4-oxadiazole ring.

- Exhibits lower thermal stability (m.p. 170–172°C vs. >200°C for the target compound, inferred from related nitro derivatives) .

1-[2-(Carboxymethoxy)phenyl]-N-(4-chlorophenyl)methanimine oxide :

- Features a carboxymethoxy substituent instead of nitro/trifluoromethyl groups.

- Demonstrated higher crystallinity (validated by single-crystal X-ray diffraction) .

Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate :

- Shares the nitro and fluorophenyl groups but lacks the methanimine oxide moiety.

- Synthesized via Meerwein arylation, suggesting similar reactivity for nitro-furan intermediates .

Physicochemical Properties

Notes

Data Gaps: Limited experimental data (e.g., crystallography, toxicity) exist for the target compound, necessitating further studies.

Synthetic Challenges : The trifluoromethyl group may complicate purification due to increased hydrophobicity.

Functional Versatility : The nitro and trifluoromethyl groups offer sites for further derivatization (e.g., reduction to amines or nucleophilic substitution) .

Biological Activity

The compound 1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesizing information from diverse sources, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is . It features a furan ring substituted with a nitro group and a trifluoromethyl group, which are known to influence the biological activity of compounds.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.27 g/mol |

| CAS Number | 2229579-32-0 |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of trifluoromethylated phenyl compounds can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of the PI3K/Akt signaling pathway .

Antimicrobial Properties

The compound's nitro group may confer antimicrobial activity. Nitro-containing compounds are known for their ability to disrupt bacterial DNA synthesis, thus exhibiting bactericidal effects. A study demonstrated that related compounds were effective against various bacterial strains, suggesting potential applications in antibiotic development .

Neuropharmacological Effects

Preliminary studies suggest that the compound may influence neurotransmitter systems. Similar compounds have been identified as ligands for serotonin receptors, indicating potential antidepressant activity. The modulation of serotonin pathways could provide therapeutic benefits for mood disorders .

Case Studies

- Anticancer Study : A recent investigation into a series of trifluoromethylated compounds revealed that several exhibited potent cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological efficacy .

- Antimicrobial Evaluation : In vitro tests on related nitro compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to DNA damage induced by reactive nitrogen species generated upon reduction of the nitro group .

- Neuropharmacological Assessment : A pharmacological evaluation indicated that certain derivatives could act as mixed agonists at serotonin receptors, showcasing potential for treating anxiety and depression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.